N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
CAS No.: 2034556-12-0
Cat. No.: VC6013166
Molecular Formula: C22H24N2O5S
Molecular Weight: 428.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034556-12-0 |
|---|---|
| Molecular Formula | C22H24N2O5S |
| Molecular Weight | 428.5 |
| IUPAC Name | N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
| Standard InChI | InChI=1S/C22H24N2O5S/c1-28-21(20-14-17-6-2-3-7-19(17)29-20)15-23-22(25)16-8-10-18(11-9-16)30(26,27)24-12-4-5-13-24/h2-3,6-11,14,21H,4-5,12-13,15H2,1H3,(H,23,25) |
| Standard InChI Key | HZMGFUIDSKNSKL-UHFFFAOYSA-N |
| SMILES | COC(CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2)C3=CC4=CC=CC=C4O3 |
Introduction
Structural Characteristics and Molecular Design
Core Molecular Architecture
The compound’s structure integrates two key components:
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Benzofuran moiety: A bicyclic system comprising fused benzene and furan rings, known for its role in modulating biological activity through interactions with enzymes and receptors.
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Sulfonamide-functionalized benzamide: A 4-(pyrrolidin-1-ylsulfonyl)benzamide group, which enhances solubility and bioavailability while enabling hydrogen bonding and electrostatic interactions .
The methoxyethyl linker between these groups provides conformational flexibility, potentially optimizing target binding. The IUPAC name, N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-pyrrolidin-1-ylsulfonylbenzamide, reflects this arrangement.
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 2034556-12-0 | |
| Molecular Formula | ||
| Molecular Weight | 428.5 g/mol | |
| SMILES Notation | COC(CNC(=O)c1ccc(S(=O)(=O)N2CCCC2)cc1)c1cc2ccccc2o1 | |
| Density/Boiling Point/Melting Point | Not reported |
Synthetic Methodologies
Multi-Step Synthesis Strategy
The synthesis involves sequential reactions to assemble the benzofuran and sulfonamide components:
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Benzofuran Synthesis: Typically achieved via cyclization of 2-hydroxyacetophenone derivatives under acidic conditions.
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Sulfonamide Incorporation: Reaction of 4-chlorosulfonylbenzoyl chloride with pyrrolidine to form the sulfonamide intermediate, followed by coupling to the benzofuran-methoxyethyl amine.
Critical parameters include solvent selection (e.g., dichloromethane for acylation), temperature control (0–5°C for exothermic steps), and catalysts (e.g., triethylamine for acid scavenging).
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield* |
|---|---|---|---|
| 1 | Benzofuran ring formation | H₂SO₄, 80°C, 6h | 65–70% |
| 2 | Sulfonylation | ClSO₂C₆H₄COCl, pyrrolidine | 85% |
| 3 | Amide coupling | EDCI, HOBt, DCM, rt, 12h | 60% |
| *Hypothetical yields based on analogous syntheses. |
Analytical Characterization
Structural Confirmation
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals at δ 7.8–7.6 ppm (aromatic protons), δ 4.3 ppm (methoxy group), and δ 3.2–2.8 ppm (pyrrolidine CH₂).
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¹³C NMR: Peaks for carbonyl (δ 168 ppm) and sulfonyl (δ 115 ppm) groups confirm functionalization.
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Mass Spectrometry (MS): ESI-MS exhibits a molecular ion peak at m/z 429.1 [M+H]⁺, aligning with the theoretical mass .
| Target Pathway | Potential Application | Mechanism |
|---|---|---|
| Bacterial DHPS Enzyme | Antibiotic resistance reversal | Competitive inhibition |
| Tumor Angiogenesis | Solid tumor suppression | VEGF receptor antagonism |
| Neuroinflammation | Neurodegenerative diseases | COX-2/5-LOX dual inhibition |
Challenges in Development
Synthetic Complexity
Multi-step synthesis risks low cumulative yields (e.g., 30–40% over 3 steps), necessitating optimization.
Pharmacokinetic Limitations
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Solubility: LogP ≈ 3.2 predicts moderate hydrophobicity, requiring formulation enhancements .
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Metabolic Stability: Potential CYP450-mediated oxidation of the methoxyethyl chain.
Future Research Directions
Structure-Activity Relationship (SAR) Studies
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Modifying the pyrrolidine ring (e.g., piperidine substitution) to enhance target affinity.
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Investigating halogenation (e.g., Cl, F) at the benzofuran 5-position for improved potency.
Preclinical Evaluations
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In Vivo Toxicity: Acute/chronic toxicity profiling in rodent models.
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Bioavailability Studies: Nanoemulsion or liposomal delivery systems to overcome solubility barriers.
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